REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][OH:6])[CH3:2].[H-].[Na+].Br.[Br:11][C:12]1[CH:13]=[C:14]([CH2:19]Br)[C:15]([NH2:18])=[N:16][CH:17]=1.O>CN(C=O)C.CCOC(C)=O>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][O:6][CH2:19][C:14]1[C:15]([NH2:18])=[N:16][CH:17]=[C:12]([Br:11])[CH:13]=1)[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
294 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CO)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
Br.BrC=1C=C(C(=NC1)N)CBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COCC=1C(=NC=C(C1)Br)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |